N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-28-12-4-7-22-17-23(9-11-25(22)28)26(29-13-15-32-16-14-29)19-27-33(30,31)24-10-8-20-5-2-3-6-21(20)18-24/h2-3,5-6,8-11,17-18,26-27H,4,7,12-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHEWFOHSQMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and inferred biological relevance.
Table 1: Key Comparisons
*Calculated based on structural formula.
Substituent Effects on Properties
A. Solubility and Bioavailability
- The morpholinoethyl group in the target compound likely improves aqueous solubility compared to the dimethylamino group in 2w, which may increase metabolic stability but reduce membrane permeability .
- 2-Naphthalenesulfonyl chloride () serves as a precursor for sulfonamide derivatives; its low solubility contrasts with the target compound’s enhanced solubility due to the morpholine ring .
B. Thermal Stability
- The sulfonamide group in the target compound may exhibit higher melting points than 2-naphthalenesulfonyl chloride (mp 74–78°C) due to hydrogen-bonding interactions .
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